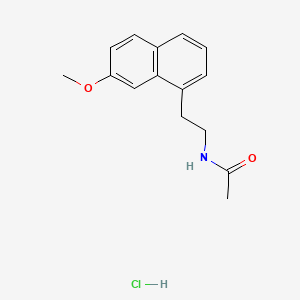

Agomelatine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVMEXOLMFNQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Agomelatine Hydrochloride on MT1/MT2 Receptors

This technical guide provides a comprehensive overview of the molecular interactions and signaling cascades initiated by agomelatine hydrochloride at the melatonin MT1 and MT2 receptors. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields.

Introduction

Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[1][2] This dual mechanism is believed to contribute to its therapeutic efficacy in major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the prefrontal cortex.[3][4] This guide focuses specifically on the interaction of agomelatine with the MT1 and MT2 receptors, detailing its binding affinity, the experimental methods used to characterize this interaction, and the subsequent intracellular signaling pathways.

Quantitative Data: Binding Affinity of Agomelatine

Agomelatine exhibits a high affinity for both human MT1 and MT2 receptors, comparable to the endogenous ligand, melatonin. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

| Receptor | Ligand | Inhibition Constant (Ki) | Reference |

| MT1 | Agomelatine | 0.1 nM | [5] |

| MT2 | Agomelatine | 0.12 nM | [5] |

| 5-HT2C | Agomelatine | 631 nM | [5] |

As the data indicates, agomelatine's affinity for MT1 and MT2 receptors is over 6,000-fold higher than its affinity for the 5-HT2C receptor, highlighting its potent melatonergic activity.[5]

Experimental Protocols

The characterization of agomelatine's interaction with MT1 and MT2 receptors involves a combination of binding and functional assays.

This assay is used to determine the binding affinity (Ki) of agomelatine for MT1 and MT2 receptors.

-

Objective: To quantify the affinity of a test compound (agomelatine) by measuring its ability to displace a radiolabeled ligand from the target receptor.

-

Materials:

-

Cell membranes expressing recombinant human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

-

-

Methodology:

-

Preparation: A suspension of cell membranes expressing either MT1 or MT2 receptors is prepared in the binding buffer.

-

Incubation: The membrane suspension is incubated with a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled test compound (agomelatine).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of agomelatine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional assays are employed to determine the efficacy of agomelatine as an agonist at MT1 and MT2 receptors.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the MT1/MT2 receptors.

-

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated G-proteins.

-

Methodology: Cell membranes expressing MT1 or MT2 receptors are incubated with agomelatine and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified, providing a measure of G-protein activation and, consequently, receptor agonism.[2]

-

-

cAMP Assay: This assay measures the downstream effect of G-protein activation on the production of cyclic AMP (cAMP).

-

Principle: MT1 and MT2 receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][6]

-

Methodology: Cells expressing MT1 or MT2 receptors are first stimulated with forskolin (an activator of adenylyl cyclase) to increase basal cAMP levels. The cells are then treated with agomelatine, and the change in cAMP concentration is measured, typically using techniques like ELISA or FRET-based biosensors. A decrease in cAMP levels indicates an agonistic effect at the Gi-coupled receptors.[2]

-

-

ERK1/2 Phosphorylation Assay: This assay assesses the activation of downstream signaling cascades.

-

Principle: Activation of MT1 and MT2 receptors can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are involved in cell survival and neuroplasticity.[7][8]

-

Methodology: Cells expressing the receptors are treated with agomelatine for a specific duration. Cell lysates are then prepared, and the levels of phosphorylated ERK1/2 (p-ERK1/2) are measured using Western blotting or ELISA with antibodies specific for the phosphorylated form of the protein. An increase in p-ERK1/2 levels indicates receptor activation.[7]

-

Signaling Pathways and Visualizations

The interaction of agomelatine with MT1 and MT2 receptors triggers specific intracellular signaling cascades.

Upon binding of agomelatine to MT1 or MT2 receptors, the associated heterotrimeric Gi protein is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[2] This is a key mechanism through which melatonin and its agonists exert their cellular effects.

Caption: Agomelatine binding to MT1/MT2 receptors activates Gi proteins, inhibiting cAMP production.

The activation of MT1 and MT2 receptors by agomelatine can also lead to the phosphorylation of ERK1/2, a key step in the mitogen-activated protein kinase (MAPK) signaling cascade.[7] This pathway is implicated in neurogenesis and cell survival, which may contribute to the antidepressant effects of agomelatine.[7][9]

Caption: Agomelatine-induced MT1/MT2 activation leads to ERK1/2 phosphorylation.

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of a compound like agomelatine.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a high-affinity agonist for both MT1 and MT2 melatonin receptors. Its mechanism of action at these receptors involves the activation of Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, agomelatine can modulate downstream signaling pathways such as the MAPK/ERK cascade, which are crucial for neuroplasticity and cellular resilience. The synergistic action of its melatonergic agonism and 5-HT2C antagonism underpins its unique antidepressant profile. A thorough understanding of these molecular mechanisms, facilitated by the experimental protocols detailed herein, is essential for the ongoing research and development of novel chronobiotic and antidepressant therapies.

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agomelatine: a novel mechanism of antidepressant action involving the melatonergic and the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agomelatine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Time-dependent activation of MAPK/Erk1/2 and Akt/GSK3 cascades: modulation by agomelatine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melatonergic Receptors (Mt1/Mt2) as a Potential Additional Target of Novel Drugs for Depression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Crystallization of Agomelatine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization methods for agomelatine hydrochloride, a novel antidepressant. The document details various synthetic routes with quantitative data, experimental protocols for crystallization of polymorphs and co-crystals, and an exploration of its unique mechanism of action through signaling pathway diagrams.

Synthesis of Agomelatine

Several synthetic routes for agomelatine have been developed, starting from various commercially available materials. The following sections detail two prominent methods with compiled quantitative data for key reaction steps.

Synthesis from 7-Methoxy-1-tetralone

A common and efficient route to agomelatine begins with 7-methoxy-1-tetralone. This multi-step synthesis involves a Knoevenagel condensation, followed by reduction, aromatization, and final amidation.[1]

Table 1: Quantitative Data for Agomelatine Synthesis from 7-Methoxy-1-tetralone

| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Knoevenagel Condensation | Malononitrile, Ammonium Acetate, Acetic Acid, Toluene | Reflux | 17 | - |

| 2 | Aromatization & Nitrile Reduction | DDQ, Toluene | 15 | 12 | - |

| 3 | Amine Formation | Lithium Aluminium Hydride, THF | 0 - 60 | 5 - 24 | - |

| 4 | Acetylation | Acetyl Chloride, Triethylamine/Pyridine, Dichloromethane | 0 - 25 | 1 - 5 | 83 |

Experimental Protocol: Synthesis via 7-Methoxy-1-tetralone

A detailed experimental protocol for the final acetylation step is as follows[2]:

-

Dissolve (7-methoxy-1-naphthyl)ethanamine (10.0g, 49.7 mmol) in dichloromethane (100 ml).

-

Cool the solution in an ice bath and add pyridine (7.9g, 99.4 mmol).

-

Slowly add acetyl chloride (5.86g, 74.6 mmol) dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Add 50 ml of saturated sodium bicarbonate solution to quench the reaction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from isopropanol to yield agomelatine (83% yield).[2]

A variant of this synthesis starting from ethyl-2(7-methoxy naphthalen-1-yl) acetate involves reduction with LiAlH4, mesylation, substitution with sodium azide, and subsequent reduction and acetylation, with an overall yield of 63%.

Synthesis from 2-Naphthol

An alternative, scalable synthesis starts from the readily available and inexpensive 2-naphthol. This linear synthesis involves Friedel-Crafts acylation as a key step.[3]

Table 2: Quantitative Data for Agomelatine Synthesis from 2-Naphthol

| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetylation of 2-Naphthol | Acetic Anhydride, Acetone | 55 | 2 | 92 |

| 2 | Friedel-Crafts Acylation | Chloroacetyl Chloride, AlCl₃, DCM | -10 | - | 55 |

| 3 | Reduction of Keto Intermediate | Triethylsilane, TiCl₄, DCM | 0 | - | - |

| 4 | Methylation | Dimethyl Sulfate, K₂CO₃, Methanol | 25 | - | - |

| 5 | Nucleophilic Displacement | Sodium Diformylamide, TBAI, DMSO | 85 | - | 76 |

| 6 | Hydrolysis & Acetylation | HCl, Acetic Anhydride | 60 | 4 | 85 |

Experimental Workflow: Synthesis from 2-Naphthol

Caption: Synthetic workflow for agomelatine starting from 2-Naphthol.

Crystallization of this compound

Agomelatine exists in several polymorphic forms, and the control of its crystalline state is crucial for its pharmaceutical properties. Additionally, the formation of co-crystals has been explored to modify its physicochemical characteristics.

Polymorphic Forms

Different crystalline forms of agomelatine (I, II, III, IV, V, VI, and X) have been identified.[4] The stable crystalline form I can be transformed into form II under certain conditions like grinding, pressure, and heat.[4][5]

Table 3: Methods for Obtaining Different Agomelatine Polymorphs and Solvates

| Crystalline Form | Method | Solvents/Conditions | Reference |

| Form VI | Anti-solvent Crystallization | Dissolved in acetic acid, precipitated in water (0-25°C) | US8614251B2 |

| X-form | Evaporation | Isopropyl ether, heated until dissolved, then evaporated | CN101955440B |

| Ethylene Glycol Solvate | Melting and Cooling | Mixed with ethylene glycol (1:2 to 1:5 ratio), heated to 100-130°C, then cooled | CN101870662A |

| Acetic Acid Solvate | Anti-solvent Crystallization | Dissolved in acetic acid, added to an anti-solvent | CN101870662A |

Experimental Protocol: Preparation of Agomelatine Form VI

-

Dissolve 1 g of agomelatine in 4 ml of acetic acid with stirring.

-

Slowly add the solution dropwise to 80 ml of water maintained at 0°C with continuous stirring.

-

Continue stirring the mixture at 0°C for 3.5 hours to facilitate precipitation.

-

Filter the resulting solid.

-

Wash the solid with two 8 ml portions of water.

-

Dry the solid at 55°C to obtain crystalline form VI.

Co-crystals

The formation of co-crystals with various organic acids has been shown to improve the dissolution rate of agomelatine.

Table 4: Co-crystallization of Agomelatine with Organic Acids

| Co-former | Molar Ratio (Agomelatine:Co-former) | Method | Solvents | Reference |

| Citric Acid | 1:1 | Solution Crystallization | Methanol, Benzonitrile | US8710101B2 |

| Maleic Acid | 1:1 | Solvent-assisted Grinding | Ethanol | EP2551257A1 |

| Resorcinol | 1:1 | Anti-solvent Crystallization | - | EP3162792A1 |

| Hydroquinone | 1:1 | Anti-solvent Crystallization | - | EP3162792A1 |

| Urea | 1:1 | Solution Crystallization | - | Improving the Solubility of Agomelatine via Cocrystals |

| Glycolic Acid | 1:1 | Solution Crystallization | - | Improving the Solubility of Agomelatine via Cocrystals |

Experimental Protocol: Preparation of Agomelatine-Citric Acid (1:1) Co-crystal

-

Introduce 3 g of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide and 2.6 g of citric acid into a 100-ml flask.

-

Add 30 ml of methanol and stir the solution for 20 hours at ambient temperature.

-

Evaporate the solvent to dryness to obtain a white gum.

-

Take up the gum in 30 ml of benzonitrile, added in 3 ml portions.

-

Stir the resulting suspension until the conversion of the gum into crystals is complete.[6]

-

Filter and dry the obtained co-crystals.

Mechanism of Action: Signaling Pathways

Agomelatine's antidepressant effects are attributed to its unique synergistic action as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at serotonin (5-HT2C) receptors.[7]

Melatonergic (MT1/MT2) Agonism

Activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), initiates several downstream signaling cascades. These pathways involve the regulation of adenylyl cyclase and phospholipase C, ultimately influencing neuronal activity and plasticity.[7][8]

Caption: Agonistic signaling pathway of agomelatine at MT1/MT2 receptors.

Serotonergic (5-HT2C) Antagonism

By blocking 5-HT2C receptors, agomelatine disinhibits the release of dopamine and norepinephrine, particularly in the prefrontal cortex. This action is thought to contribute significantly to its antidepressant and anxiolytic effects.[9][10][11]

Caption: Antagonistic signaling pathway of agomelatine at 5-HT2C receptors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103690499B - Stable crystalline form I agomelatine tablets and preparation method thereof - Google Patents [patents.google.com]

- 5. Pharmaceutical formulations comprising agomelatine in the form of agomelatine co-crystal with an organic acid - Patent 2810647 [data.epo.org]

- 6. US8710101B2 - Co-crystals of agomelatine, a process for there preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]

Preclinical Pharmacological Profile of Agomelatine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine hydrochloride is an antidepressant with a novel mechanism of action, distinguishing it from traditional monoaminergic antidepressants. Its unique pharmacological profile, characterized by a synergistic interaction with both melatonergic and serotonergic systems, has been the subject of extensive preclinical investigation. This technical guide provides a comprehensive overview of the preclinical pharmacological data for agomelatine, detailing its receptor binding affinity, signaling pathways, and effects in established animal models of depression and anxiety. All quantitative data are summarized in structured tables for clarity, and key experimental protocols are described to facilitate replication and further research. Visualizations of signaling pathways and experimental workflows are provided using Graphviz to offer a clear graphical representation of the underlying mechanisms and procedures.

Mechanism of Action

Agomelatine's primary mechanism of action is the combination of its agonist activity at melatonergic (MT1 and MT2) receptors and its antagonist activity at the serotonin 5-HT2C receptor.[1][2][3][4] This dual action is believed to be responsible for its antidepressant and anxiolytic effects, as well as its ability to resynchronize circadian rhythms, which are often dysregulated in depressive disorders.[4][5]

Melatonergic (MT1/MT2) Receptor Agonism

Agomelatine is a potent agonist at both the MT1 and MT2 melatonin receptors.[1][3] These G-protein coupled receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's central circadian pacemaker.[6] Agonism at these receptors is thought to contribute to the regulation of the sleep-wake cycle and the normalization of circadian rhythms.[5]

Serotonin (5-HT2C) Receptor Antagonism

In addition to its melatonergic activity, agomelatine acts as a neutral antagonist at the 5-HT2C receptor.[1] 5-HT2C receptors are expressed in various brain regions, including the prefrontal cortex, hippocampus, and amygdala, and are involved in the regulation of mood, anxiety, and dopamine and norepinephrine release. By blocking these receptors, agomelatine is thought to disinhibit dopaminergic and noradrenergic pathways in the frontal cortex.[7][8]

Receptor Binding and Functional Activity

The affinity of agomelatine for its primary targets has been quantified in numerous in vitro studies. The following tables summarize the binding affinities (pKi) and functional potencies (pA2/pKB) of agomelatine at human recombinant receptors.

Table 1: Agomelatine Receptor Binding Affinities (pKi)

| Receptor | pKi | Reference |

| Melatonin MT1 | 7.96 - 9.0 | [1][9] |

| Melatonin MT2 | 7.86 - 8.92 | [1][9] |

| Serotonin 5-HT2C | 6.2 - 6.64 | [1][8][9] |

| Serotonin 5-HT2B | 6.6 | [1][8] |

| Serotonin 5-HT2A | < 5.3 | [8] |

| Serotonin 5-HT1A | < 5.2 | [8] |

Table 2: Agomelatine Functional Activity (pA2/pKB)

| Receptor | Functional Assay | Potency (pA2/pKB) | Reference |

| 5-HT2C | Gq/11 activation (antibody capture/scintillation proximity) | 6.0 | [8] |

| 5-HT2C | Gi3 activation (antibody capture/scintillation proximity) | 6.1 | [8] |

| 5-HT2C | Phospholipase C activation ([3H]phosphatidylinositol depletion) | 6.1 | [7][8] |

| 5-HT2B | Phospholipase C activation ([3H]phosphatidylinositol depletion) | 6.6 | [7][8] |

Signaling Pathways

The interaction of agomelatine with its target receptors initiates intracellular signaling cascades that are believed to mediate its therapeutic effects.

MT1/MT2 Receptor Signaling

Activation of MT1 and MT2 receptors by agomelatine leads to the inhibition of adenylyl cyclase via the Gi alpha subunit of the G-protein complex. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

5-HT2C Receptor Signaling

As a neutral antagonist, agomelatine blocks the constitutive activity and serotonin-induced activation of 5-HT2C receptors. These receptors are coupled to both Gq/11 and Gi proteins. Blockade of Gq/11 signaling inhibits the activation of phospholipase C (PLC), while blockade of Gi signaling prevents the inhibition of adenylyl cyclase and can modulate other downstream pathways like the PKA-ASK1 cascade.[7][10]

In Vivo Preclinical Models

Agomelatine has demonstrated efficacy in a variety of well-validated animal models of depression and anxiety.

Antidepressant-like Activity

Table 3: Agomelatine in Animal Models of Depression

| Model | Species | Strain | Dose Range (mg/kg) | Route | Key Finding | Reference |

| Forced Swim Test | Rat | Wistar | 10-40 | p.o. | Decreased immobility time | [11] |

| Forced Swim Test | Mouse | Swiss | 4-32 | i.p. | Decreased immobility time (repeated dosing) | [1][11] |

| Chronic Mild Stress | Rat | Wistar | 10-50 | i.p. | Reversed anhedonia-like behavior | |

| Learned Helplessness | Rat | Sprague-Dawley | 10-40 | i.p. | Reduced number of escape failures | |

| Olfactory Bulbectomy | Rat | Sprague-Dawley | 10-50 | i.p. | Reversed hyperactivity | [10] |

Anxiolytic-like Activity

Table 4: Agomelatine in Animal Models of Anxiety

| Model | Species | Strain | Dose Range (mg/kg) | Route | Key Finding | Reference |

| Elevated Plus Maze | Mouse | C57BL/6J | 50 | i.p. | Increased time in open arms | [12] |

| Elevated Plus Maze | Rat | Wistar | 40 | i.p. | Increased open arm entries and time | |

| Social Interaction Test | Rat | Sprague-Dawley | 40 | i.p. | Increased social interaction time | |

| Vogel Conflict Test | Rat | Wistar | 10-40 | i.p. | Increased punished licking |

Experimental Protocols

Receptor Binding Assays

A representative workflow for determining the binding affinity of agomelatine is outlined below.

Protocol Details:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human MT1, MT2, or 5-HT2C receptor.

-

Radioligands:

-

MT1/MT2: [¹²⁵I]2-iodomelatonin

-

5-HT2C: [³H]mesulergine

-

-

Incubation: Receptor membranes are incubated with a fixed concentration of radioligand and a range of concentrations of agomelatine in a suitable buffer (e.g., Tris-HCl with cofactors) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of agomelatine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant drugs.

Protocol Details:

-

Apparatus: A glass cylinder (for rats: ~35 cm height, 24 cm diameter; for mice: ~25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.[11]

-

Animals: Male Wistar rats or Swiss mice are commonly used.[11]

-

Procedure:

-

Animals are administered agomelatine (e.g., 10-40 mg/kg, p.o. for rats; 4-32 mg/kg, i.p. for mice) or vehicle (e.g., 1% hydroxy-ethyl-cellulose) typically 30-60 minutes before the test.[11][13]

-

Each animal is individually placed in the cylinder for a 5-minute (rats) or 6-minute (mice) session.[11]

-

The session is video-recorded for later analysis.

-

-

Data Analysis: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water. For mice, scoring is typically done during the last 4 minutes of the 6-minute test.[11] A significant decrease in immobility time in the agomelatine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.

Protocol Details:

-

Apparatus: A plus-shaped maze, typically elevated above the floor, with two opposing open arms and two opposing closed arms (e.g., for mice, arms are 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms).[12][14]

-

Animals: Male C57BL/6J mice or Wistar rats are frequently used.[12]

-

Procedure:

-

Data Analysis: The primary measures of anxiolytic-like activity are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the agomelatine-treated group compared to the vehicle group suggests an anxiolytic effect.

Conclusion

The preclinical pharmacological profile of this compound is well-characterized, demonstrating a unique dual mechanism of action as an MT1/MT2 receptor agonist and a 5-HT2C receptor antagonist. This profile translates into consistent antidepressant- and anxiolytic-like effects in a range of validated animal models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of neuropsychopharmacology. The synergistic nature of its pharmacology presents a compelling rationale for its clinical efficacy and warrants further investigation into its full therapeutic potential.

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jcbms.org [jcbms.org]

- 5. psychscenehub.com [psychscenehub.com]

- 6. mdpi.com [mdpi.com]

- 7. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]

- 9. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agomelatine rescues lipopolysaccharide-induced neural injury and depression-like behaviors via suppression of the Gαi-2-PKA-ASK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antidepressant action of agomelatine (S 20098) in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medmaxpub.com [medmaxpub.com]

Agomelatine Hydrochloride and Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine hydrochloride, a novel antidepressant, exerts its therapeutic effects through a unique mechanism of action involving the regulation of circadian rhythms. This technical guide provides an in-depth overview of the core pharmacology of agomelatine, focusing on its role as a potent agonist at melatonin MT1 and MT2 receptors and a neutral antagonist at serotonin 5-HT2C receptors. This dual action synergistically contributes to the resynchronization of disrupted circadian rhythms, a key pathophysiological component of major depressive disorder. This document details the pharmacodynamic and pharmacokinetic properties of agomelatine, summarizes key preclinical and clinical findings in structured tables, provides detailed experimental protocols for seminal studies, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and further explore the therapeutic potential of targeting the circadian system in neuropsychiatric disorders.

Introduction

Disruptions in circadian rhythms are increasingly recognized as a fundamental aspect of the pathophysiology of major depressive disorder (MDD)[1]. These disruptions manifest as altered sleep-wake cycles, hormonal secretion patterns, and core body temperature rhythms[1]. This compound represents a significant advancement in antidepressant therapy by directly targeting the core of the circadian system, the suprachiasmatic nucleus (SCN) of the hypothalamus[2][3]. Its unique pharmacological profile as a melatonergic agonist and a 5-HT2C antagonist offers a novel approach to treating MDD by restoring circadian rhythmicity[4][5].

Pharmacological Profile

Mechanism of Action

Agomelatine's primary mechanism of action is the synergistic interplay between its potent agonism at melatonin MT1 and MT2 receptors and its antagonism of serotonin 5-HT2C receptors[4][5][6].

-

Melatonergic Agonism (MT1/MT2 Receptors): Agomelatine is a potent agonist at both MT1 and MT2 receptors, which are highly concentrated in the SCN, the master circadian pacemaker[2]. Activation of these G protein-coupled receptors by agomelatine mimics the natural effects of melatonin, promoting the synchronization of the internal biological clock with the external light-dark cycle[7]. This action is crucial for phase-shifting circadian rhythms and improving sleep architecture[1][8][9].

-

Serotonergic Antagonism (5-HT2C Receptors): Agomelatine acts as a neutral antagonist at 5-HT2C receptors[4][10]. The blockade of these receptors, which are also present in the SCN and other brain regions involved in mood regulation, leads to an increase in the release of norepinephrine and dopamine in the frontal cortex[11]. This neurochemical effect is believed to contribute significantly to its antidepressant and anxiolytic properties[6]. The 5-HT2C antagonism also plays a role in the regulation of sleep and circadian rhythms, complementing the effects of melatonergic agonism[10].

Pharmacokinetics

Agomelatine is rapidly absorbed after oral administration, though it has low bioavailability due to extensive first-pass metabolism primarily by CYP1A2 and to a lesser extent by CYP2C9[7][11][12]. Its elimination half-life is short, typically between 1 to 2 hours[12].

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the binding affinities and functional activity of agomelatine at its primary targets.

| Receptor | Agomelatine Affinity (Ki) | Cell Line | Reference |

| Human MT1 | ~0.1 nM | CHO | [6] |

| Human MT2 | ~0.1 nM | CHO | [6] |

| Human 5-HT2C | ~631 nM (pKi = 6.2) | Cloned, human | [12] |

| Porcine 5-HT2C | pKi = 6.4 | Native |

Table 1: Receptor Binding Affinities of Agomelatine

| Parameter | Value | Experimental Model | Reference |

| SCN Firing Rate Suppression (IC50) | 0.14 mM | In vitro rat SCN slices | [13] |

| Melatonin SCN Firing Rate Suppression (IC50) | 1.59 mM | In vitro rat SCN slices | [13] |

| S32006 (5-HT2C antagonist) SCN Firing Rate Suppression (IC50) | 0.05 mM | In vitro rat SCN slices | [13] |

Table 2: Functional Activity of Agomelatine on SCN Neurons

Role in Circadian Rhythm Regulation

Agomelatine's ability to regulate circadian rhythms is central to its therapeutic efficacy. It has been shown to:

-

Resynchronize Circadian Rhythms: In animal models of delayed sleep phase syndrome and other circadian disruptions, agomelatine effectively resynchronizes the sleep-wake cycle[11][12]. This chronobiotic effect is mediated through its direct action on the SCN[13].

-

Phase-Advance Rhythms: In both healthy volunteers and depressed patients, agomelatine induces a phase advance of sleep, a decline in body temperature, and the onset of melatonin secretion[6][11].

-

Modulate Clock Gene Expression: Agomelatine has been shown to influence the expression of core clock genes, such as Per1 and Per2, in the SCN and other brain regions. In animal models of stress, agomelatine normalizes the dysregulated expression of these genes[6][14].

Signaling Pathways

The interaction of agomelatine with MT1/MT2 and 5-HT2C receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity and gene expression in the SCN.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of agomelatine's effects on circadian rhythm regulation.

Receptor Binding Assays

Objective: To determine the binding affinity of agomelatine for melatonin (MT1/MT2) and serotonin (5-HT2C) receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant MT1 or MT2 receptors, and Human Embryonic Kidney (HEK293) cells expressing human 5-HT2C receptors are cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the cell membranes. The pellet is resuspended in the assay buffer.

-

Radioligand Binding:

-

MT1/MT2 Assay: Membranes are incubated with a specific radioligand, such as 2-[¹²⁵I]-iodomelatonin, in the presence of varying concentrations of agomelatine.

-

5-HT2C Assay: Membranes are incubated with a specific radioligand, such as [³H]-mesulergine, in the presence of varying concentrations of agomelatine.

-

-

Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The inhibition constant (Ki) is calculated from the IC50 value (concentration of agomelatine that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of agomelatine on extracellular levels of dopamine and norepinephrine in the frontal cortex of freely moving rats.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of agomelatine (e.g., intraperitoneal injection).

-

Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Polysomnography (PSG) in Clinical Trials

Objective: To objectively assess the effects of agomelatine on sleep architecture in patients with major depressive disorder.

Methodology:

-

Participant Recruitment: Patients meeting the diagnostic criteria for MDD are recruited. An adaptation night in the sleep laboratory is conducted to acclimate participants to the environment.

-

Electrode Placement: Standard PSG recordings are obtained, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to monitor brain activity, eye movements, and muscle tone, respectively.

-

Data Acquisition: Sleep is recorded for at least 8 hours during the baseline night and at specified time points during agomelatine treatment (e.g., after 1, 2, and 6 weeks).

-

Sleep Scoring: The recorded data is visually scored in 30-second epochs according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual) to determine sleep stages (N1, N2, N3, REM), sleep latency, wake after sleep onset (WASO), and sleep efficiency.

-

Data Analysis: Changes in sleep parameters from baseline are compared across treatment visits to evaluate the effects of agomelatine.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows of key experimental procedures and the logical relationships in the investigation of agomelatine's effects.

Conclusion

This compound's unique dual mechanism of action, combining melatonergic agonism and 5-HT2C antagonism, provides a novel and effective strategy for the treatment of major depressive disorder by targeting the underlying circadian dysregulation. The data presented in this technical guide highlight the robust preclinical and clinical evidence supporting its role in resynchronizing circadian rhythms, improving sleep, and alleviating depressive symptoms. The detailed experimental protocols and pathway visualizations offer a valuable resource for the scientific community to further investigate and build upon the understanding of this innovative therapeutic agent. Future research should continue to explore the full potential of chronobiotic agents in the management of mood disorders and other conditions with a circadian component.

References

- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. Agomelatine rescues lipopolysaccharide-induced neural injury and depression-like behaviors via suppression of the Gαi-2-PKA-ASK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological and morphological heterogeneity of neurons in slices of rat suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alterations in Per2, Bcl2 gene expression, and oxidative status in aged rats liver after light pulse at night - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. melatonin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. The long-term abnormalities in circadian expression of Period 1 and Period 2 genes in response to stress is normalized by agomelatine administered immediately after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. animal.research.wvu.edu [animal.research.wvu.edu]

The Neuroprotective Potential of Agomelatine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine hydrochloride, a structural analog of melatonin, is an atypical antidepressant with a unique pharmacological profile. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonergic 5-HT2C receptor.[1][2] This dual mechanism of action not only contributes to its antidepressant and anxiolytic effects by resynchronizing circadian rhythms and increasing prefrontal dopamine and norepinephrine levels but also underpins its significant neuroprotective properties.[2][3] Emerging evidence from a range of preclinical and clinical studies suggests that agomelatine may offer therapeutic benefits in various neurodegenerative and neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of agomelatine, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action: A Multi-Targeted Approach to Neuroprotection

Agomelatine's neuroprotective effects are not attributed to a single mechanism but rather to a synergistic interplay of its actions on multiple cellular pathways. The primary mechanisms include the modulation of neurotrophic factors, reduction of oxidative stress and neuroinflammation, and regulation of apoptotic pathways.

Upregulation of Neurotrophic Factors

A substantial body of evidence points to agomelatine's ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, differentiation, and synaptic plasticity.[4][5] Agonism of MT1/MT2 receptors and antagonism of 5-HT2C receptors are both implicated in this effect.[4][6] The downstream signaling cascades activated by BDNF, including the ERK/AKT/GSK3β pathway, are crucial for mediating these neuroprotective effects.[6]

Antioxidant and Anti-inflammatory Properties

Agomelatine has demonstrated significant antioxidant properties, protecting against oxidative damage implicated in the pathogenesis of many neurodegenerative diseases.[7][8] It has been shown to increase the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) through the activation of the Nrf2 pathway.[7][9] Furthermore, agomelatine exhibits anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the TLR4/NLRP3 inflammasome, and reducing the activation of microglia.[9]

Anti-Apoptotic Effects

In models of neuronal injury, agomelatine has been shown to exert anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade.[7] This includes decreasing the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of anti-apoptotic proteins such as Bcl-XL.[7]

Key Signaling Pathways

The neuroprotective effects of agomelatine are mediated by a complex network of intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the primary cascades involved.

Preclinical Evidence in Neurodegenerative and Neurological Disorders

The neuroprotective effects of agomelatine have been investigated in a variety of animal models of neurological and neurodegenerative diseases. The following sections summarize the key findings and experimental protocols.

Alzheimer's Disease (AD)

In animal models of AD, agomelatine has been shown to improve cognitive deficits, reduce amyloid-β (Aβ) plaque deposition, decrease tau hyperphosphorylation, and attenuate neuroinflammation.[10][11]

Table 1: Quantitative Effects of Agomelatine in AD Models

| Model | Treatment | Outcome Measure | Result | Reference |

| APP/PS1 Mice | 50 mg/kg/day agomelatine (i.p.) for 30 days | Spatial memory (Morris Water Maze) | Attenuated spatial memory deficit | [10] |

| APP/PS1 Mice | 50 mg/kg/day agomelatine (i.p.) for 30 days | Hippocampal Aβ deposition | Inhibited Aβ deposition | [10] |

| APP/PS1 Mice | 50 mg/kg/day agomelatine (i.p.) for 30 days | Tau phosphorylation | Inhibited tau protein phosphorylation | [10] |

| Aβ-induced AD-like Rat Model | 1 mg/kg/day agomelatine via osmotic pumps for 30 days | Learning and memory (Morris Water Maze) | Ameliorated impairments | [12] |

| Aβ-induced AD-like Rat Model | 1 mg/kg/day agomelatine via osmotic pumps for 30 days | Hippocampal DCX expression (neurogenesis marker) | Elevated DCX expression | [12] |

| Transgenic Rat Model of AD (TgF344-AD) | Chronic agomelatine treatment | Hippocampal-dependent spatial memory (in females) | Preserved spatial memory and learning | [13] |

| Transgenic Rat Model of AD (TgF344-AD) | Chronic agomelatine treatment | Hippocampal microglial activation (in females) | Restored to a homeostatic state | [13] |

| Transgenic Rat Model of AD (TgF344-AD) | Chronic agomelatine treatment | Tau hyperphosphorylation (in females) | Decreased hyperphosphorylation of tau | [13] |

Experimental Protocol: APP/PS1 Mouse Model of AD

Ischemic Stroke

In animal models of ischemic stroke, agomelatine has been shown to reduce infarct volume, improve neurological deficits, and protect against blood-brain barrier (BBB) damage.[7][14]

Table 2: Quantitative Effects of Agomelatine in Stroke Models

| Model | Treatment | Outcome Measure | Result | Reference |

| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Infarct volume | Significantly decreased | [7] |

| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Apoptotic neuronal cells (TUNEL staining) | Decreased | [7] |

| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Bax and cleaved caspase-3 levels | Decreased | [7] |

| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Bcl-XL levels | Increased | [7] |

| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Nrf2 and HO-1 expression | Markedly increased | [7] |

| MCAO Mouse Model | Agomelatine treatment | BBB permeability (Evans blue staining) | Repaired MCAO-induced BBB injury | [14] |

| MCAO Mouse Model | Agomelatine treatment | Macrophage infiltration into brain tissue | Inhibited | [14] |

| tMCAO Mouse Model | Agomelatine treatment | White matter integrity and neurological functions (28 days) | Improved | [15] |

| tMCAO Mouse Model | Agomelatine treatment | OPC differentiation and myelination | Promoted | [15] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Parkinson's Disease (PD)

The evidence for agomelatine's neuroprotective effects in Parkinson's disease models is mixed. While some studies suggest a protective effect on striatal neurons, others have reported a worsening of motor function and neuron loss.[16][17]

Table 3: Quantitative Effects of Agomelatine in PD Models

| Model | Treatment | Outcome Measure | Result | Reference |

| 6-OHDA Rat Model | 5 and 20 mg/kg/day agomelatine for 15 days | Motor coordination and skills (sticky band, open-field, cylinder tests) | Prevented progression of experimental PD | [16] |

| 6-OHDA Rat Model | 5 and 20 mg/kg/day agomelatine for 15 days | Dopaminergic damage (apomorphine-induced rotation test) | Prevented progression of experimental PD | [16] |

| Rotenone-induced Rat Model | 40 mg/kg agomelatine for 18 days | Motor function (rotarod, pole tests) | Worsened motor function | [17] |

| Rotenone-induced Rat Model | 40 mg/kg agomelatine for 18 days | Dopamine-producing neuron count | Aggravated rotenone-induced decrease | [17] |

| Rotenone-induced Rat Model | 40 mg/kg agomelatine for 18 days | Oxidative stress marker (AOPP) | Pronounced increase in levels | [17] |

Clinical Evidence

While the majority of the research on agomelatine's neuroprotective properties comes from preclinical studies, some clinical data in depressed patients suggests a potential for translatable effects.

Table 4: Quantitative Effects of Agomelatine in Clinical Studies

| Population | Treatment | Outcome Measure | Result | Reference |

| 27 Depressed Patients | 25 mg/day agomelatine for 8 weeks | Serum BDNF concentration | Increased after treatment | [4][18] |

| Responders among Depressed Patients | 25 mg/day agomelatine | Serum BDNF levels after 2 weeks | Significant increase | [4][18] |

| Non-responders among Depressed Patients | 25 mg/day agomelatine | Serum BDNF levels after 2 weeks | No difference | [4][18] |

| 24 Patients with Frontotemporal Dementia and Apathy | Agomelatine | Apathy Evaluation Scale-clinician (AES-C) score | Significant improvement compared to melatonin | [19] |

| Depressed Patients with Parkinson's Disease | Mean 25 mg/day agomelatine for 6 months | Motor subscale of Unified Parkinson Disease Rating Scale | Statistically significant improvement | [20] |

Conclusion

This compound exhibits a compelling and multifaceted neuroprotective profile, primarily driven by its unique dual action on melatonergic and serotonergic receptors. Preclinical studies have consistently demonstrated its ability to enhance neurotrophic support, combat oxidative stress and inflammation, and inhibit apoptosis in various models of neurodegenerative and neurological disorders. While the clinical evidence is still emerging, the observed increases in serum BDNF levels in depressed patients and positive effects in specific patient populations are encouraging. The conflicting results in Parkinson's disease models highlight the need for further investigation to understand the context-dependent effects of agomelatine. Overall, the data presented in this technical guide underscores the significant potential of agomelatine as a neuroprotective agent and warrants further research and development to explore its therapeutic applications in a broader range of neurological conditions.

References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection of agomelatine against cerebral ischemia/reperfusion injury through an antiapoptotic pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ischemic stroke and post-stroke depression: the role of agomelatine [explorationpub.com]

- 10. Frontiers | Agomelatine Prevents Amyloid Plaque Deposition, Tau Phosphorylation, and Neuroinflammation in APP/PS1 Mice [frontiersin.org]

- 11. Study Shows Agomelatine Prevents Cognitive Deficits in Alzheimer’s [nad.com]

- 12. Agomelatine Ameliorates Cognitive and Behavioral Deficits in Aβ-Induced Alzheimer’s Disease-like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicworks.cuny.edu [academicworks.cuny.edu]

- 14. Agomelatine prevents macrophage infiltration and brain endothelial cell damage in a stroke mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agomelatine promotes differentiation of oligodendrocyte precursor cells and preserves white matter integrity after cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. behcetuzdergisi.com [behcetuzdergisi.com]

- 17. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 18. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Agomelatine for Depression in Parkinson Disease: Additional Effect on Sleep and Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Agomelatine Analogs: A Deep Dive into SAR, Signaling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural activity relationship (SAR) of agomelatine hydrochloride analogs, providing a comprehensive resource for researchers and drug development professionals. Agomelatine, a naphthalenic analog of melatonin, is a clinically used antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[1] Understanding the intricate relationship between the chemical structure of its analogs and their biological activity is paramount for the design of novel, more effective, and safer therapeutic agents.

Core Structural Activity Relationships

The SAR of agomelatine analogs reveals key structural features that govern their affinity and activity at melatonin and serotonin receptors. Modifications to the naphthalenic core, the N-acetyl side chain, and the methoxy group have profound effects on the pharmacological profile of these compounds.

The Naphthalenic Core

The naphthalene ring system is a crucial pharmacophore for high-affinity binding to melatonin receptors. Bioisosteric replacement of the naphthalene nucleus with other bicyclic rings generally leads to a decrease in affinity.[2] However, substitutions on the naphthalene ring can modulate activity and selectivity. For instance, the 7-methoxy group is a critical determinant for high-affinity binding to both MT1 and MT2 receptors.[3] Its removal significantly reduces affinity.

The N-Acetyl Side Chain

The N-acetyl side chain plays a vital role in the interaction with both melatonin and 5-HT2C receptors. Modifications to this chain have been extensively explored to optimize the pharmacological profile.

-

Amide Modifications: Replacement of the acetamide with other amides, such as acrylamide, can maintain or even enhance binding affinity at both melatonin and 5-HT2C receptors.[4]

-

Bioisosteric Replacements: Replacing the amide functionality with bioisosteres like oxathiadiazole-2-oxide, oxadiazole-5(4H)-one, or tetrazole generally results in a decrease in melatoninergic binding affinities, particularly at the MT1 receptor.[5] However, some conformationally restricted analogs, such as those incorporating oxazolidinone or pyrrolidinone moieties, have shown nanomolar affinity towards MT2 receptors, introducing a degree of MT2 selectivity.[5]

Impact of Side-Chain Modifications on Receptor Affinity

Systematic modifications of the side chain have provided valuable insights into the SAR of agomelatine analogs. The following table summarizes the binding affinities of selected analogs at human MT1, MT2, and 5-HT2C receptors.

| Compound | R Group | pKi (hMT1) | pKi (hMT2) | pKi (h5-HT2C) |

| Agomelatine | -COCH3 | 9.55 | 9.77 | 6.48 |

| Analog 1 | -COCH=CH2 | 7.95 | 8.68 | 6.44 |

| Analog 2 | -CO(CH2)2CH3 | 7.96 | 7.86 | 6.64 |

| Analog 3 | -CO-cyclopropyl | 8.24 | 8.45 | 5.87 |

| Analog 4 | -CO-phenyl | 7.55 | 7.82 | 6.09 |

Data compiled from ChemMedChem 2013, 8, 1830-1845.[4]

Signaling Pathways

The therapeutic effects of agomelatine and its analogs are mediated through their modulation of distinct signaling cascades downstream of the MT1, MT2, and 5-HT2C receptors.

Melatonin Receptor Signaling

Agonism at MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), primarily activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB). Additionally, melatonin receptors can signal through Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC).[2][7] Activation of the ERK1/2 signaling cascade has also been reported.[7]

Serotonin 5-HT2C Receptor Signaling

Antagonism of the 5-HT2C receptor by agomelatine analogs blocks the constitutive activity of this receptor and the effects of serotonin. 5-HT2C receptors are coupled to Gq/11 proteins, and their activation leads to the PLC-IP3-DAG cascade and subsequent calcium mobilization.[8] A key consequence of 5-HT2C receptor antagonism in the prefrontal cortex is the disinhibition of dopamine and norepinephrine release, which is believed to contribute significantly to the antidepressant effects.[9][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of agomelatine analogs.

Synthesis of Agomelatine Analogs

The synthesis of naphthalenic agomelatine analogs typically starts from a substituted naphthalene derivative. A general synthetic route is outlined below.

A common starting material is 7-methoxy-1-tetralone.[11][12] This is reacted with acetonitrile in the presence of a strong base like n-butyllithium to form 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile.[11] Subsequent dehydrogenation, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yields (7-methoxy-1-naphthyl)acetonitrile.[11] The nitrile group is then reduced to a primary amine, for example, using lithium aluminum hydride (LiAlH4), to give 2-(7-methoxy-1-naphthyl)ethylamine.[11] Finally, this key intermediate is acylated with a variety of acyl chlorides or activated carboxylic acids to produce the desired N-acyl agomelatine analogs.[4]

Melatonin Receptor (MT1/MT2) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of agomelatine analogs for human MT1 and MT2 receptors.

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors.[13]

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Radioligand: [3H]-melatonin or 2-[125I]iodomelatonin.[14][15]

-

Non-specific binding control: 10 µM melatonin.

-

Test compounds (agomelatine analogs) at various concentrations.

-

GF/C glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing either hMT1 or hMT2 receptors and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at 37°C.[13]

-

Filtration: Rapidly filter the incubation mixture through GF/C filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2C Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional activity (e.g., antagonist potency) of agomelatine analogs at the human 5-HT2C receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.[4]

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).[16][17]

-

5-HT (serotonin) as the agonist.

-

Test compounds (agomelatine analogs) at various concentrations.

-

A fluorescence imaging plate reader (FLIPR) or a similar instrument.[16][18]

Procedure:

-

Cell Plating: Seed the 5-HT2C receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of the antagonist test compounds to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. After establishing a baseline fluorescence reading, automatically inject a solution of 5-HT (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Data Acquisition: Monitor the change in fluorescence intensity over time, which reflects the intracellular calcium concentration.

-

Data Analysis: Determine the inhibitory effect of the test compounds on the 5-HT-induced calcium mobilization. Calculate the IC50 values for the antagonists by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structural activity relationship of agomelatine analogs is a complex and multifaceted field. The naphthalenic core and the N-acetyl side chain are primary determinants of activity, with subtle modifications leading to significant changes in receptor affinity and selectivity. The dual action of these compounds as MT1/MT2 agonists and 5-HT2C antagonists offers a unique therapeutic approach for major depressive disorder. A thorough understanding of the SAR, coupled with detailed knowledge of the underlying signaling pathways and robust experimental protocols, is essential for the rational design of the next generation of melatonergic antidepressants with improved efficacy and safety profiles.

References

- 1. Agomelatine, the first melatonergic antidepressant: discovery, characterization and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and pharmacological evaluation of novel naphthalenic derivatives as selective MT(1) melatoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 7. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 10. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 15. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. moleculardevices.com [moleculardevices.com]

- 18. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Early-Phase Discovery and Development of Agomelatine Hydrochloride

Introduction

Agomelatine represents a significant departure from traditional monoaminergic antidepressants. Developed by the European pharmaceutical company Servier Laboratories Ltd., it was the first antidepressant designed to target the well-documented disruption of circadian rhythms in major depressive disorder (MDD).[1][2] Its novel mechanism, centered on the melatonergic system, offered a new therapeutic avenue beyond conventional serotonin and norepinephrine reuptake inhibition.[3][4] This technical guide provides a comprehensive overview of the core scientific and clinical journey of agomelatine hydrochloride, from its conceptual discovery through early-phase development, with a focus on its pharmacological profile, preclinical validation, and initial clinical evaluation.

Discovery Strategy and Lead Optimization

The development of agomelatine was founded on two primary principles: targeting the disturbed circadian rhythms inherent in depression and introducing a mechanism of action that extends beyond monoaminergic neurotransmission.[1]

-

Rationale: Strong links exist between abnormal circadian patterns—such as delayed sleep onset, early morning awakening, and daytime fatigue—and the core symptoms of affective disorders.[5][6] These disruptions suggested that modulating the internal biological clock could have therapeutic benefits. Melatonin, a key regulator of these rhythms, was identified as a promising starting point.[2]

-

Lead Compound: Melatonin itself was explored, but the discovery strategy aimed for compounds with improved pharmaceutical properties and a more robust antidepressant effect. Agomelatine, initially designated S20098, emerged from a series of candidate melatonergic compounds.[1]

-

Chemical Structure and Optimization: The chemical structure of agomelatine is closely related to melatonin. A key modification was the replacement of melatonin's indole ring system with a naphthalene bioisostere.[7] This structural change was crucial in defining its unique pharmacological profile, which not only retained potent melatonergic agonism but also introduced a complementary antagonist activity at serotonin 5-HT2C receptors.[7][8]

Pharmacodynamic Profile

Agomelatine's unique therapeutic action stems from its dual activity at two distinct receptor systems. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at the serotonin 5-HT2C receptor.[9][10] This synergistic action is believed to be responsible for its antidepressant and anxiolytic effects.[1][5]

Receptor Binding Affinity

Agomelatine exhibits high affinity for melatonergic receptors and a lower, but significant, affinity for the 5-HT2C receptor. It has negligible affinity for other serotonin receptors, such as 5-HT2A, or other neurotransmitter targets.[7]

| Receptor Target | Binding Affinity (Ki) |

| Melatonin MT1 | 0.1 nM[7] |

| Melatonin MT2 | 0.12 nM[7] |

| Serotonin 5-HT2C | 631 nM[7] |

| Serotonin 5-HT2B | 660 nM[7] |

Signaling Pathways

The dual mechanism of agomelatine converges on downstream pathways that regulate circadian rhythms and enhance monoaminergic neurotransmission in the frontal cortex.

A. Melatonergic (MT1/MT2) Agonism: Agonism at MT1 and MT2 receptors, located prominently in the suprachiasmatic nucleus (SCN) of the hypothalamus, helps to resynchronize disrupted circadian rhythms.[11][12] This action mimics the natural effects of melatonin, promoting the normalization of the sleep-wake cycle, body temperature, and hormone release.[7][12]

B. Serotonergic (5-HT2C) Antagonism: By acting as an antagonist at 5-HT2C receptors, agomelatine blocks the inhibitory influence of serotonin on dopaminergic and noradrenergic pathways in the frontal cortex.[7][12] This disinhibition leads to an increase in the release of dopamine and norepinephrine, neurotransmitters critically involved in mood, motivation, and cognitive function.[6][7]

Preclinical Development and Efficacy Models

Extensive preclinical studies were conducted to validate the antidepressant, anxiolytic, and circadian-regulating properties of agomelatine.

Animal Models of Depression and Anxiety

Agomelatine demonstrated efficacy in a range of validated animal models.

| Preclinical Model | Effect Observed | Implication |

| Learned Helplessness Test | Reduced number of escape failures.[5][7] | Antidepressant-like activity. |

| Behavioral Despair Test (Forced Swim Test) | Reduced immobility time.[7] | Antidepressant-like activity. |

| Chronic Mild Stress (CMS) | Reversed CMS-induced deficits in reward-seeking behavior.[7] | Antidepressant and anhedonia-reversing activity. |

| Elevated Plus-Maze Test | Increased time spent in open arms.[5] | Anxiolytic-like activity. |

| Vogel Conflict Test | Increased punished licking behavior.[1][5] | Anxiolytic-like activity. |

| Delayed Sleep Phase Syndrome Model | Resynchronized circadian rhythms.[1] | Chronobiotic (rhythm-shifting) properties. |

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used preclinical screen for antidepressant efficacy.

-

Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.

-

Procedure:

-

Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute adaptation session.

-

Drug Administration: Agomelatine (e.g., 40 mg/kg, i.p.) or vehicle is administered at specific time points (e.g., 24h, 5h, and 1h) before the test session.[13]

-

Test Session (Day 2): Rats are placed back into the cylinder for a 5-minute test session. The session is video-recorded for later analysis.

-

-

Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Pharmacokinetics and Metabolism

Early pharmacokinetic studies in humans established the absorption, distribution, metabolism, and excretion (ADME) profile of agomelatine.

| Pharmacokinetic Parameter | Value |

| Oral Bioavailability | Very low (~1% to <5%) due to extensive first-pass metabolism.[6][7] |

| Elimination Half-life | Short, approximately 1 to 2 hours.[7][11] |

| Protein Binding | High, approximately 95%.[11] |

| Metabolism | Primarily hepatic, via cytochrome P450 enzymes.[7][11] |

| - Primary Enzyme | CYP1A2 (~90%)[7][11] |

| - Secondary Enzymes | CYP2C9 / CYP2C19 (~10%)[7][11] |

| Excretion | Mainly in the urine as inactive metabolites.[11][14] |

Early-Phase Clinical Trials

Following promising preclinical results, agomelatine entered clinical development to assess its efficacy and safety in patients with MDD.

-

Dose-Ranging Studies: Initial trials explored doses of 1 mg, 5 mg, and 25 mg to establish a therapeutic range.[1]

-

Phase II/III Efficacy Trials: Multiple short-term (8-week), double-blind, placebo-controlled studies were conducted. Significant efficacy was demonstrated in six out of ten of these pivotal trials.[7] The primary endpoint was typically the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score.

A representative placebo-controlled trial highlighted the efficacy of the 50 mg dose.

| Trial Parameter | Placebo | Agomelatine 25 mg | Agomelatine 50 mg |

| Number of Patients (Randomized) | 170 | 174 | 167 |

| Baseline HAM-D17 Score (Mean) | ~27.0 | ~27.0 | ~27.0 |

| Change in HAM-D17 at Week 8 | - | Not Significant (p=0.505) | Significant (p=0.004)[15] |

| Treatment Difference vs. Placebo | - | - | -2.5[15] |

-

Key Findings:

-

Efficacy: The 50 mg/day dose consistently demonstrated statistically significant superiority over placebo in reducing depressive symptoms.[15]

-

Sleep Improvement: Agomelatine showed a positive effect on sleep parameters, improving sleep quality and onset from the first week of treatment without causing daytime sedation.[7][15]

-

Tolerability: The side effect profile was generally favorable, notably with a lack of sexual side effects and discontinuation symptoms compared to SSRIs like paroxetine.[7][16]

-

Safety Concern: A key concern that emerged was the potential for hepatotoxicity, with observations of transient elevations in aminotransferase levels, necessitating liver function monitoring.[1][15]

-

Chemical Synthesis Overview

The synthesis of agomelatine can be achieved through various routes. A common approach starts from 7-methoxy-1-tetralone, an intermediate also used in the synthesis of sertraline.[17][18]

Protocol Outline:

-

Nitrile Formation: 7-methoxy-1-tetralone is reacted with acetonitrile in the presence of a strong base like n-butyllithium.[17]

-

Aromatization: The resulting intermediate undergoes dehydrogenation (aromatization) to form (7-methoxy-1-naphthyl) acetonitrile.[17]

-

Reduction: The nitrile group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride or through catalytic hydrogenation to yield (7-methoxy-1-naphthyl) ethylamine.[17][19]

-

Acetylation: The final step involves the acylation of the amine with an acetylating agent like acetyl chloride or acetic anhydride to produce N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide (agomelatine).[17][19]

Conclusion